Cas no 3858-83-1 (4-Aminobenzenecarboximidamide)

4-Aminobenzenecarboximidamide, also known as 4-aminobenzamidine, is a selective and competitive inhibitor of serine proteases such as trypsin, plasmin, and thrombin. Its structural features include a benzamidine group, which confers high affinity for the active sites of these enzymes. This compound is widely utilized in biochemical research for studying protease mechanisms and inhibiting proteolytic activity in experimental assays. Its stability in aqueous solutions and specificity make it a valuable tool in enzymology and protein chemistry. Additionally, 4-aminobenzenecarboximidamide is employed in the purification of serine proteases due to its ability to form reversible complexes with these enzymes.
4-Aminobenzenecarboximidamide structure
4-Aminobenzenecarboximidamide structure
Product Name:4-Aminobenzenecarboximidamide
CAS No:3858-83-1
MF:C7H9N3
MW:135.166460752487
CID:923702
PubChem ID:1725
Update Time:2025-06-13

4-Aminobenzenecarboximidamide Chemical and Physical Properties

Names and Identifiers

    • p-aminobenzamidine
    • 4-AMINOBENZAMIDINE
    • 4-aminobenzenecarboximidamide
    • 4-amidinoaniline
    • 4-Aminobenzamidin
    • 4-Amino-benzamidin
    • 4-amino-benzamidine
    • 4-aminobenzenecarboxamidine
    • Benzamidine, p-amino-
    • BRN 0386209
    • EINECS 223-370-7
    • p-ABA
    • p-aminobenzamidine hcl
    • 4-Aminobenzimidamide
    • NSC 227928
    • 4-AMINOBENZENE-1-CARBOXIMIDAMIDE
    • SCHEMBL150756
    • WPANETAWYGDRLL-UHFFFAOYSA-
    • Benzenecarboximidamide, 4-amino-
    • BDBM50092660
    • 63GK9KT599
    • CS-0165920
    • Lopac-A-7148
    • p-Aminobenzamidine (dihydrochloride)
    • DA-17009
    • Q27263611
    • NCGC00015084-03
    • 4-aminobenzimidamide? (Dabigatran Impurity pound(c)
    • UNII-63GK9KT599
    • ABD
    • AKOS005444850
    • AB00374717-08
    • SDCCGSBI-0050058.P002
    • STK367857
    • (6S)-Tetrahydro-L-biopterin-d3 Disulfate
    • InChI=1/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)
    • NSC-227928
    • 1329499-33-3
    • NCGC00015084-04
    • NS00030422
    • EN300-70197
    • NCGC00015084-01
    • NCGC00015084-02
    • NCGC00162057-01
    • DTXSID30191899
    • 3858-83-1
    • BBL007616
    • Lopac0_000070
    • NCGC00015084-05
    • NSC227928
    • CHEMBL124632
    • CCG-204165
    • 4-Aminobenzenecarboximidamide
    • Inchi: 1S/C7H9N3/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H3,9,10)
    • InChI Key: WPANETAWYGDRLL-UHFFFAOYSA-N
    • SMILES: NC1C=CC(C(=N)N)=CC=1

Computed Properties

  • Exact Mass: 135.07977
  • Monoisotopic Mass: 135.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 75.9Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 236-238 ºC (ethanol )
  • Boiling Point: 289.8±42.0 ºC (760 Torr),
  • Flash Point: 129.0±27.9 ºC,
  • Refractive Index: 1.5400 (estimate)
  • Solubility: Slightly soluble (31 g/l) (25 º C),
  • PSA: 75.89
  • LogP: 1.93410
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

4-Aminobenzenecarboximidamide Security Information

4-Aminobenzenecarboximidamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019142810-1g
4-Aminobenzimidamide
3858-83-1 95%
1g
$414.20 2023-09-02
Alichem
A019142810-5g
4-Aminobenzimidamide
3858-83-1 95%
5g
$790.40 2023-09-02
Alichem
A019142810-10g
4-Aminobenzimidamide
3858-83-1 95%
10g
$969.00 2023-09-02
TRC
A622538-50mg
4-Aminobenzenecarboximidamide
3858-83-1
50mg
$ 201.00 2023-04-19
TRC
A622538-100mg
4-Aminobenzenecarboximidamide
3858-83-1
100mg
$ 362.00 2023-04-19
TRC
A622538-500mg
4-Aminobenzenecarboximidamide
3858-83-1
500mg
$ 2027.00 2023-04-19
Enamine
EN300-70197-0.05g
4-aminobenzene-1-carboximidamide
3858-83-1
0.05g
$20.0 2023-06-03
Enamine
EN300-70197-0.1g
4-aminobenzene-1-carboximidamide
3858-83-1
0.1g
$21.0 2023-06-03
Enamine
EN300-70197-0.25g
4-aminobenzene-1-carboximidamide
3858-83-1
0.25g
$22.0 2023-06-03
Enamine
EN300-70197-0.5g
4-aminobenzene-1-carboximidamide
3858-83-1
0.5g
$23.0 2023-06-03

Additional information on 4-Aminobenzenecarboximidamide

Professional Introduction to 4-Aminobenzenecarboximidamide (CAS No. 3858-83-1)

4-Aminobenzenecarboximidamide, with the chemical formula C₇H₆N₄O, is a significant compound in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 3858-83-1, has garnered attention due to its versatile applications in synthetic chemistry and medicinal biology. The structural uniqueness of 4-Aminobenzenecarboximidamide lies in its imidamide functional group, which contributes to its reactivity and potential utility in various chemical transformations.

The imidamide moiety in 4-Aminobenzenecarboximidamide plays a crucial role in its chemical behavior, enabling it to participate in a wide range of reactions such as condensation, cyclization, and nucleophilic substitution. These reactions are fundamental in the synthesis of more complex molecules, making this compound a valuable intermediate in organic synthesis. Its ability to form stable bonds with other atoms and molecules underscores its importance in the development of new chemical entities.

In recent years, 4-Aminobenzenecarboximidamide has been extensively studied for its potential applications in pharmaceuticals. The compound's structural features suggest that it could serve as a precursor or intermediate in the synthesis of bioactive molecules. Specifically, the amine and imidazole functionalities provide multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological activities. This flexibility has made 4-Aminobenzenecarboximidamide a subject of interest in drug discovery efforts aimed at developing novel therapeutic agents.

One of the most compelling aspects of 4-Aminobenzenecarboximidamide is its role in the development of small-molecule inhibitors. Researchers have explored its potential as a scaffold for creating compounds that can modulate enzyme activity and interfere with disease pathways. For instance, studies have shown that derivatives of 4-Aminobenzenecarboximidamide can exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer and inflammatory diseases. These findings highlight the compound's significance as a building block for innovative drug candidates.

The synthesis of 4-Aminobenzenecarboximidamide involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of aniline derivatives with cyanoguanidine under controlled conditions. The choice of reagents and reaction conditions significantly impacts the final product's quality, emphasizing the need for meticulous experimental design. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

In addition to its pharmaceutical applications, 4-Aminobenzenecarboximidamide has found utility in materials science. Its unique structural properties make it a candidate for developing novel materials with specific characteristics such as enhanced stability or improved solubility. Researchers have investigated its incorporation into polymers and coatings to enhance their performance under various conditions. These studies underscore the broad applicability of 4-Aminobenzenecarboximidamide, extending beyond traditional pharmaceutical uses into innovative material engineering solutions.

The growing interest in green chemistry has also influenced the research on 4-Aminobenzenecarboximidamide. Efforts are underway to develop more environmentally friendly synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with global trends toward sustainable chemical practices and highlight the compound's relevance in modern chemical research. By adopting greener methodologies, scientists aim to make the production of 4-Aminobenzenecarboximidamide more sustainable while maintaining high standards of efficiency and yield.

The future prospects for 4-Aminobenzenecarboximidamide are promising, driven by ongoing research and technological advancements. As our understanding of molecular interactions deepens, new applications for this compound are likely to emerge. Collaborative efforts between academia and industry will be essential to translate laboratory findings into practical applications that benefit society. The continued exploration of 4-Aminobenzenecarboximidamide's properties and potential will undoubtedly lead to innovative breakthroughs across multiple scientific disciplines.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk